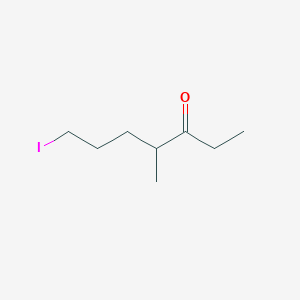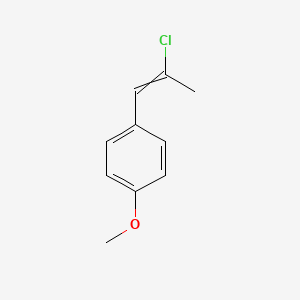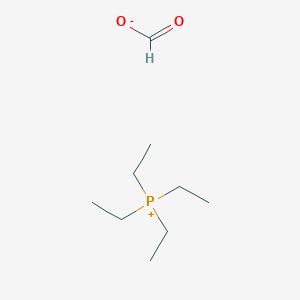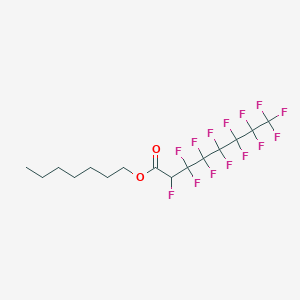
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is part of a class of chemicals known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability, resistance to heat, and hydrophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate typically involves the esterification of heptanol with 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces perfluorinated carboxylic acids.
Reduction: Yields perfluorinated alcohols.
Substitution: Results in various substituted perfluorinated esters.
Applications De Recherche Scientifique
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in studies related to cell membrane permeability and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Mécanisme D'action
The mechanism of action of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can disrupt lipid bilayers, making it useful in studies of membrane dynamics. Additionally, its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate stands out due to its specific chain length and the number of fluorine atoms, which confer unique properties such as higher thermal stability and greater hydrophobicity compared to similar compounds. These characteristics make it particularly valuable in applications requiring extreme conditions and robust performance.
Propriétés
Numéro CAS |
118663-63-1 |
|---|---|
Formule moléculaire |
C15H16F14O2 |
Poids moléculaire |
494.26 g/mol |
Nom IUPAC |
heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate |
InChI |
InChI=1S/C15H16F14O2/c1-2-3-4-5-6-7-31-9(30)8(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h8H,2-7H2,1H3 |
Clé InChI |
UIGIAKVJCWQVAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)

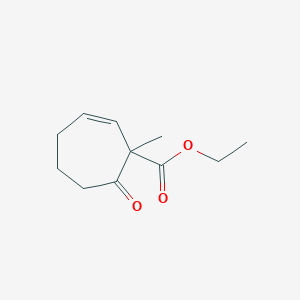
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
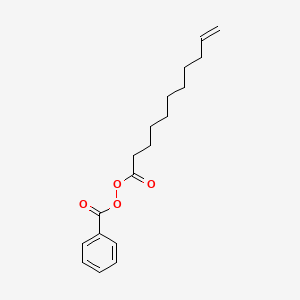



![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
